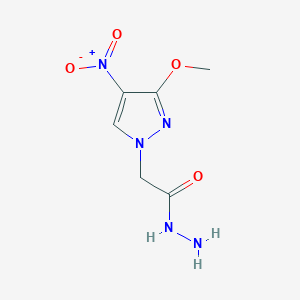

2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetohydrazide

Description

2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)acetohydrazide is a pyrazole-based acetohydrazide derivative characterized by a methoxy (-OCH₃) and nitro (-NO₂) substituent on the pyrazole ring. The acetohydrazide functional group (-NH-NH-C(O)-CH₂-) confers reactivity for forming hydrazone derivatives, a feature exploited in medicinal chemistry for targeting enzymes or receptors. The electron-withdrawing nitro group and electron-donating methoxy group may influence its electronic profile, solubility, and binding interactions compared to similar compounds.

Properties

IUPAC Name |

2-(3-methoxy-4-nitropyrazol-1-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O4/c1-15-6-4(11(13)14)2-10(9-6)3-5(12)8-7/h2H,3,7H2,1H3,(H,8,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVWIZBYFXIHNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN(C=C1[N+](=O)[O-])CC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetohydrazide typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the cyclization of appropriate precursors.

Introduction of the Acetohydrazide Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetohydrazide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibition and as a potential lead compound for drug discovery.

Medicine: The compound has shown potential in the development of anti-inflammatory and anticancer agents.

Industry: It is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Moieties

- N′-(4-Nitrobenzylidene)-2-(1H-Pyrazol-1-yl)Acetohydrazide (3c): This derivative () shares a pyrazole core but substitutes the 3-methoxy-4-nitro group with a 4-nitrobenzylidene hydrazone. It exhibited a molecular weight of 273.25 g/mol and IR peaks at 1685 cm⁻¹ (C=O stretch), indicating similarities in carbonyl reactivity.

- N′-(4-Methoxybenzylidene)-2-(1H-Pyrazol-1-yl)Acetohydrazide (3d): With a 4-methoxybenzylidene group (), this compound highlights how methoxy positioning affects activity.

Analogues with Heterocyclic Cores

- 2-(Benzo[d]Oxazol-2-ylthio)Acetohydrazide Derivatives (): These compounds replace the pyrazole with a benzoxazole-thioether group. The benzoxazole core increases aromaticity and π-stacking capacity compared to pyrazole, which may enhance DNA intercalation or enzyme binding .

- 2-(2-Chlorophenoxy)-N′-{(E)-[3-(4-Methylphenyl)-1-Phenyl-1H-Pyrazol-4-yl]Methylene}Acetohydrazide (): This derivative combines a chlorophenoxy group with a pyrazole-methylidene hydrazone.

Biological Activity

2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₈N₄O₃

- Molecular Weight : 196.18 g/mol

- Structure : The compound features a pyrazole ring substituted with methoxy and nitro groups, contributing to its biological activity.

Anticancer Activity

Research has shown that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. In vitro studies indicate that this compound can inhibit the growth of various cancer cell lines.

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against specific cancer types.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In a study assessing various pyrazole derivatives, it was found that certain modifications led to enhanced inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

These results suggest that the compound may be effective in treating conditions characterized by inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.

- Cytokine Modulation : It reduces the production of inflammatory cytokines, thereby mitigating inflammation.

- DNA Interaction : Some studies suggest that pyrazole derivatives can bind to DNA, affecting replication and transcription processes.

Study on Antitumor Efficacy

A recent study evaluated a series of pyrazole derivatives for their antitumor efficacy against various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, with a notable ability to induce apoptosis in MCF7 and A549 cells .

Anti-inflammatory Assessment

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, including our compound of interest. The study demonstrated that treatment with this compound resulted in a marked decrease in edema in animal models, comparable to standard anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetohydrazide, and what reaction conditions are critical for high purity?

- Answer: The synthesis typically involves multi-step reactions starting with pyrazole ring formation via hydrazine and diketone condensation under acidic/basic conditions. Subsequent steps include nitro-group introduction at the 4-position and methoxy group attachment, followed by acetohydrazide formation through hydrazine and acetic anhydride coupling . Key conditions include temperature control (e.g., 60–80°C for cyclization), solvent selection (e.g., ethanol or DMF), and catalysts (e.g., H₂SO₄ for nitration). Purity is monitored via TLC and confirmed by NMR and MS .

Q. How is the structural identity of this compound confirmed, and which analytical techniques are most reliable?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions on the pyrazole ring and acetohydrazide moiety. Infrared (IR) spectroscopy confirms functional groups (e.g., NO₂ at ~1520 cm⁻¹, C=O at ~1680 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (if crystals are obtainable) offers definitive structural elucidation .

Advanced Research Questions

Q. What strategies optimize reaction yields during the synthesis of nitro-substituted pyrazole derivatives like this compound?

- Answer: Yield optimization involves:

- Regioselective nitration: Controlled nitration at the 4-position using mixed acids (HNO₃/H₂SO₄) at 0–5°C to minimize by-products .

- Protecting group strategies: Temporary protection of reactive sites (e.g., methoxy groups) during nitration to prevent undesired substitutions .

- Catalyst screening: Lewis acids like FeCl₃ may enhance coupling efficiency in acetohydrazide formation .

Q. How can researchers resolve contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) observed in preliminary studies?

- Answer: Contradictions may arise from assay variability or off-target effects. Methodological approaches include:

- Dose-response profiling: Establish EC₅₀/IC₅₀ values across multiple cell lines or microbial strains to differentiate selective activity .

- Target validation: Use computational docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like DHFR or kinases, followed by enzymatic assays .

- Metabolic stability tests: Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound under physiological conditions?

- Answer:

- DFT calculations: Predict electron density maps to identify reactive sites (e.g., nitro group reduction potential) .

- Molecular dynamics (MD) simulations: Model solvation effects in aqueous environments to assess hydrolytic stability .

- pKa prediction tools: Software like MarvinSuite estimates protonation states, critical for bioavailability studies .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Answer: SAR strategies include:

- Substituent variation: Replace the methoxy group with electron-withdrawing groups (e.g., Cl, CF₃) to modulate electron density and improve target binding .

- Scaffold hopping: Integrate the acetohydrazide moiety into heterocyclic systems (e.g., triazoles) to enhance metabolic resistance .

- Bioisosteric replacement: Substitute the nitro group with a cyano or sulfonamide group to reduce toxicity while retaining activity .

Methodological Notes

- Data Reproducibility: Always cross-validate spectral data (NMR, IR) with published libraries (e.g., PubChem) .

- Contradictory Evidence: When literature reports conflicting bioactivity, replicate experiments under standardized conditions (e.g., CLSI guidelines for antimicrobial assays) .

- Safety Considerations: Nitro groups pose explosion risks during high-temperature reactions; use small-scale reactions and inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.